molecular formula C11H16O3 B1593814 Furfuryl hexanoate CAS No. 39252-02-3

Furfuryl hexanoate

Cat. No.: B1593814
CAS No.: 39252-02-3
M. Wt: 196.24 g/mol
InChI Key: IBIDUABZZSJJNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl hexanoate can be synthesized through the esterification of furfuryl alcohol with hexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as ion-exchange resins, at elevated temperatures to achieve high conversion rates and product yields. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Furfuryl hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Furfuryl hexanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

    Biology: The compound’s flavoring properties make it useful in sensory studies and food science research.

    Medicine: Research into its potential antimicrobial properties is ongoing.

    Industry: this compound is used in the production of flavoring agents and fragrances.

Mechanism of Action

The mechanism of action of furfuryl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The ester group in this compound can undergo hydrolysis to release furfuryl alcohol and hexanoic acid, which can then interact with various metabolic pathways. The furan ring in furfuryl alcohol can participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

    Furfuryl acetate: Similar ester with acetic acid instead of hexanoic acid.

    Furfuryl butyrate: Ester with butyric acid.

    Furfuryl propionate: Ester with propionic acid.

Comparison: Furfuryl hexanoate is unique due to its longer carbon chain (hexanoic acid) compared to other furfuryl esters like furfuryl acetate and furfuryl butyrate. This longer chain contributes to its distinct fatty odor and different physicochemical properties, such as boiling point and solubility .

Properties

IUPAC Name

furan-2-ylmethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDUABZZSJJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339603
Record name Furfuryl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39252-02-3
Record name Furfuryl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39252-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 2-furanylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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